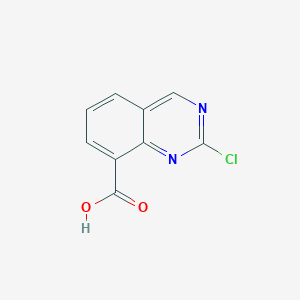
Sulfonmethyloxidoamino Pazopanib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonmethyloxidoamino Pazopanib is a derivative of Pazopanib, a potent and selective multi-targeted receptor tyrosine kinase inhibitor. Pazopanib is primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound retains the core structure of Pazopanib but includes additional functional groups that may enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonmethyloxidoamino Pazopanib involves multiple steps, starting from the core structure of Pazopanib. The process typically includes:
Formation of the core structure: This involves the synthesis of the indazolylpyrimidine core, which is a key component of Pazopanib.
Functional group modifications: Introduction of sulfonmethyloxidoamino groups through specific reactions such as sulfonation and oxidation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and efficiency, often involving:
Batch reactors: For controlled synthesis and reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonmethyloxidoamino Pazopanib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfonmethyloxido groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with others to modify its properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with different pharmacological properties.
Applications De Recherche Scientifique
Sulfonmethyloxidoamino Pazopanib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying multi-targeted receptor tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and cancer cell proliferation.
Medicine: Explored for its potential in treating various cancers, particularly those resistant to other treatments.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Sulfonmethyloxidoamino Pazopanib exerts its effects by inhibiting multiple tyrosine kinases, including:
Vascular endothelial growth factor receptor (VEGFR): Inhibits angiogenesis, reducing blood supply to tumors.
Platelet-derived growth factor receptor (PDGFR): Prevents tumor growth and metastasis.
c-KIT and FGFR: Inhibits other pathways involved in tumor progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: Inhibits similar pathways but has different pharmacokinetic properties.
Axitinib: More selective for VEGFR but less effective against other targets.
Uniqueness
Sulfonmethyloxidoamino Pazopanib is unique due to its additional functional groups, which may enhance its efficacy and reduce side effects compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H23N7O3S |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
5-[[4-[(2,3-dimethyl-2-oxidoindazol-2-ium-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N7O3S/c1-13-5-6-15(11-19(13)32(22,30)31)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4,29)26-18(17)12-16/h5-12H,1-4H3,(H2,22,30,31)(H,23,24,25) |
Clé InChI |
PTBOPTAVIREPMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=N[N+](C(=C4C=C3)C)(C)[O-])S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid](/img/structure/B13433700.png)
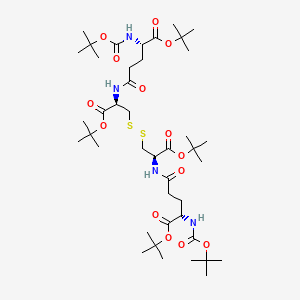
![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13433714.png)

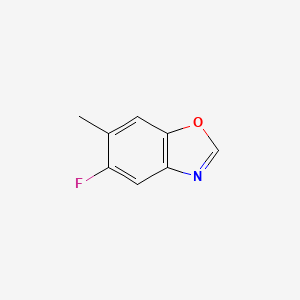
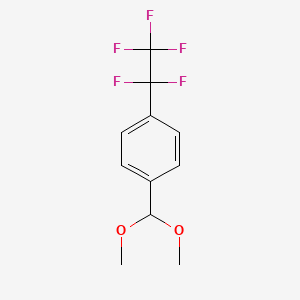
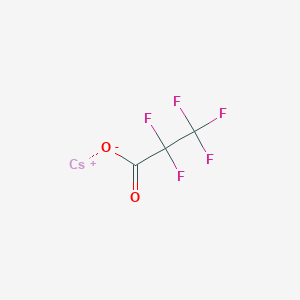
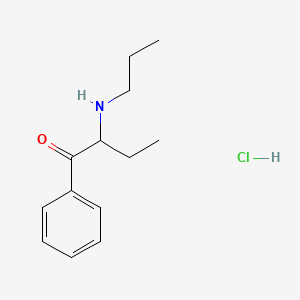
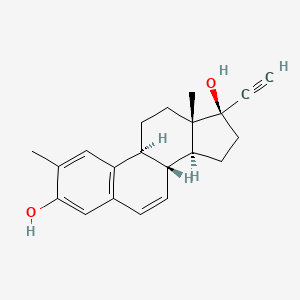
![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)

![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)

